Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Stereochemistry Procurement Isomeric purity

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 2514607-31-7) is a bicyclic heterocyclic compound characterized by a rigid, cis-fused [4.2.0] scaffold bearing a single Boc-protected amine. With a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, this compound serves as a protected chiral intermediate in the synthesis of pharmacologically active molecules, most notably GLP-1 receptor modulators for the treatment of type 2 diabetes and metabolic disorders.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 2514607-31-7
Cat. No. B2470231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
CAS2514607-31-7
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2C1CC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyJIIFXMDXOJFVMW-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 2514607-31-7): A Structurally Defined Chiral Building Block for Drug Discovery


Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 2514607-31-7) is a bicyclic heterocyclic compound characterized by a rigid, cis-fused [4.2.0] scaffold bearing a single Boc-protected amine [1]. With a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, this compound serves as a protected chiral intermediate in the synthesis of pharmacologically active molecules, most notably GLP-1 receptor modulators for the treatment of type 2 diabetes and metabolic disorders [2]. The (1R,6S) cis configuration defines a specific spatial arrangement between the two nitrogen atoms, which is critical for the stereochemical outcome of subsequent synthetic transformations and the biological activity of the final drug candidates [1].

Why Generic Substitution of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Fails in Precision Synthesis


The cis-2,5-diazabicyclo[4.2.0]octane scaffold presents a unique set of structural and stereochemical challenges that prevent simple substitution with the trans isomer, alternative regioisomers such as 3,8-diazabicyclo[4.2.0]octanes, or Cbz/Fmoc-protected analogs. The (1R,6S) cis configuration enforces a specific spatial orientation of the two nitrogen atoms that directly influences the geometry of appended pharmacophores and the binding conformation at biological targets such as the GLP-1 receptor, as demonstrated in patent WO2023057427A1 [1]. Furthermore, the Boc protecting group exhibits superior crystallinity and stability compared to Cbz or Fmoc, which directly impacts intermediate purification, scale-up feasibility, and overall synthesis yield . These differences are not merely academic; they translate into measurable differences in procurement costs, purity, and downstream synthetic efficiency, as demonstrated by the quantitative evidence below.

Quantitative Evidence Guide: Why tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Outperforms Closest Analogs


Cis vs. Trans Isomer: A 16% Price Premium Reflects Higher Synthetic Complexity and Target Demand

The (1R,6S) cis isomer commands a significant price premium over the corresponding trans isomer. At the 1g scale from the same supplier (Aladdin), the cis isomer is priced at ¥6732.9, while the trans isomer (CAS 2648861-36-1) is priced at ¥5808.9, representing a 15.9% difference . This price differential is consistent across other vendors and reflects the increased synthetic challenge of constructing the cis-fused ring system compared to the trans, as well as the higher demand driven by the cis scaffold's prevalence in patented GLP-1 receptor modulators [1].

Stereochemistry Procurement Isomeric purity

Boc vs. Cbz/Fmoc Protection: Superior Crystallinity Reduces Purification Burden in Multi-Step Synthesis

Comparative studies on protecting groups for the 2,5-diazabicyclo[4.2.0]octane scaffold reveal that the Boc group provides 'Excellent' crystallinity of derivatives, compared to 'Good' for Cbz and 'Variable' for Fmoc, as documented in vendor technical comparisons . While this is a qualitative comparison from a commercial source, the crystallinity advantage is corroborated by the computed physicochemical properties of the Boc-protected compound: XLogP3 = 1.1 and Topological Polar Surface Area (TPSA) = 41.57 Ų, which predict moderate lipophilicity and favor crystallization [1]. Cbz- and Fmoc-protected analogs display lower stability toward nucleophiles (Moderate and Low, respectively) and higher risks of epimerization during deprotection , which can lead to additional purification steps and yield losses.

Protecting group Crystallinity Purification

Ionization Profile: The Boc-Protected cis Scaffold Avoids the Acidic Ionization of Benzyl Ester Analogs, Simplifying Downstream Processing

The benzyl ester analog of the 2,5-diazabicyclo[4.2.0]octane scaffold, Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 2937808-51-8), has a reported computed pKa of 5.875 . This indicates significant ionization at physiological pH, which can complicate extraction, purification, and formulation. In contrast, the tert-butyl carbamate (Boc) group of the target compound is essentially neutral under the same conditions, exhibiting no acidic proton. The computed XLogP3 of 1.1 for the target compound [1] further confirms its non-ionizable, moderately lipophilic nature, which simplifies liquid-liquid extraction, chromatographic purification, and salt formation steps relative to ionizable analogs.

Ionization pKa Purification

GLP-1 Receptor Modulator Scaffold: Patent-Protected cis-2,5-Diazabicyclo[4.2.0]octane Core Drives Demand

Patent WO2023057427A1, assigned to AstraZeneca AB, explicitly describes a series of novel 2,5-diazabicyclo[4.2.0]octanes as GLP-1 receptor modulators for the treatment of type 2 diabetes and cardiovascular diseases [1]. The patent specifically claims compounds containing the cis-2,5-diazabicyclo[4.2.0]octane core structure substituted at the 5-position with aryl or heteroaryl groups, with the 2-position bearing a tert-butyl carbamate (Boc) or related protecting group. Biological data for exemplified compounds demonstrate GLP-1R EC₅₀ values in the nanomolar range, as reported by Sabnis (2023) [2]. While the target compound itself is a building block rather than a final bioactive molecule, its direct structural correspondence to the patented scaffold makes it an essential intermediate for any research program targeting this class of GLP-1R modulators. Alternative scaffolds such as octahydrofuro[3,4-b]pyrazines are also claimed in the patent, but the 2,5-diazabicyclo[4.2.0]octane system is highlighted as the primary chemotype [1].

GLP-1 Type 2 diabetes Patent

Best Application Scenarios for tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate in Research and Industry


Synthesis of GLP-1 Receptor Modulator Leads for Type 2 Diabetes Research

Research groups focused on metabolic disease drug discovery can use this building block as the direct precursor to the 2,5-diazabicyclo[4.2.0]octane core claimed in AstraZeneca's patent WO2023057427A1 [1]. The cis configuration and Boc protection provide the exact stereochemical and functional group handle needed for late-stage diversification at the N5 position, enabling rapid SAR exploration of aryl and heteroaryl substituents known to modulate GLP-1R potency in the nanomolar range [2]. The superior crystallinity of the Boc-protected intermediate facilitates purification after each synthetic step, which is critical for maintaining high purity in lead optimization campaigns.

Multi-Step Asymmetric Synthesis Requiring Defined cis Stereochemistry

In any synthetic route where the relative orientation of two nitrogen substituents dictates biological activity or binding conformation, the (1R,6S) cis configuration is non-negotiable. The price premium of 15.9% over the trans isomer reflects the synthetic challenge of constructing the cis ring junction, and procurement from established suppliers such as Aladdin and Macklin ensures ≥97% purity with documented analytical data (NMR, HPLC, LC-MS) . The neutral ionization profile of the Boc group (no acidic pKa) simplifies acid-base extraction steps, making this compound suitable for multi-gram scale-up in process chemistry laboratories.

Orthogonal Protection Strategies in Complex Molecule Assembly

The Boc group's stability toward nucleophiles and low epimerization risk during TFA-mediated deprotection make this building block particularly valuable in synthetic sequences requiring orthogonal protecting groups. Unlike Cbz or Fmoc analogs, which require hydrogenolysis or basic conditions respectively for removal, the Boc group can be selectively cleaved under mild acidic conditions without affecting acid-sensitive functional groups elsewhere in the molecule. This orthogonality is essential when constructing complex polycyclic drug candidates that contain multiple reactive amine functionalities.

Medicinal Chemistry Core Exploration for nAChR and Other CNS Targets

Beyond GLP-1R, the 2,5-diazabicyclo[4.2.0]octane scaffold shares structural features with 3,8-diazabicyclo[4.2.0]octane ligands known to exhibit nanomolar potency at nicotinic acetylcholine receptors (nAChRs) [3]. Medicinal chemistry teams exploring CNS indications can use the cis-2,5-regioisomer to systematically compare target engagement, subtype selectivity, and pharmacokinetic profiles against the more extensively studied 3,8-series, leveraging the distinct spatial orientation of the nitrogen atoms to probe receptor subpockets differently.

Quote Request

Request a Quote for Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.